molecular formula C7H6ClIO2 B2895616 4-Chloro-2-(hydroxymethyl)-6-iodophenol CAS No. 861442-04-8

4-Chloro-2-(hydroxymethyl)-6-iodophenol

Cat. No.: B2895616
CAS No.: 861442-04-8
M. Wt: 284.48
InChI Key: MOAJMSRHEDODRS-UHFFFAOYSA-N
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Description

4-Chloro-2-(hydroxymethyl)-6-iodophenol is an organic compound characterized by the presence of chlorine, iodine, and hydroxymethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(hydroxymethyl)-6-iodophenol typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 4-chloro-2-(hydroxymethyl)phenol using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(hydroxymethyl)-6-iodophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Chloro-2-(carboxymethyl)-6-iodophenol.

    Reduction: 4-Chloro-2-(hydroxymethyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(hydroxymethyl)-6-iodophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(hydroxymethyl)-6-iodophenol involves its interaction with specific molecular targets. The presence of halogen atoms (chlorine and iodine) and the hydroxymethyl group allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(hydroxymethyl)phenol: Lacks the iodine atom, resulting in different reactivity and applications.

    2-Iodo-4-chlorophenol: Lacks the hydroxymethyl group, affecting its solubility and biological activity.

    4-Chloro-2-(methyl)phenol: The hydroxymethyl group is replaced with a methyl group, altering its chemical properties.

Uniqueness

4-Chloro-2-(hydroxymethyl)-6-iodophenol is unique due to the combination of chlorine, iodine, and hydroxymethyl groups on the phenol ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-chloro-2-(hydroxymethyl)-6-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAJMSRHEDODRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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